![molecular formula C26H42N6 B13709282 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is a complex polycyclic compound featuring multiple nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing nitrogen atoms. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the tricyclic structure. For example, the use of sodium bicarbonate in an alkaline medium can be employed to promote cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes the use of catalysts to enhance reaction rates and selectivity. For instance, transition metal catalysts such as ruthenium (II) have been utilized in the cyclopropanation of alpha-diazoacetates to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other proteins. Additionally, its tricyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with a simpler bicyclic structure, used in antiviral medications.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another similar compound with a different ring system, known for its use in organic synthesis.
Uniqueness
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is unique due to its highly complex tricyclic structure and the presence of multiple nitrogen atoms. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C26H42N6 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
6,19-dimethyl-3,6,9,16,19,22-hexazatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene |
InChI |
InChI=1S/C26H42N6/c1-31-15-11-27-19-23-3-7-25(8-4-23)21-29-13-17-32(2)18-14-30-22-26-9-5-24(6-10-26)20-28-12-16-31/h3-10,27-30H,11-22H2,1-2H3 |
InChI Key |
MVNLFKRBVYDYEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC2=CC=C(CNCCN(CCNCC3=CC=C(CNCC1)C=C3)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



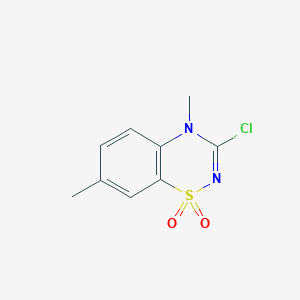

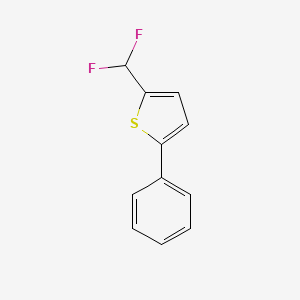
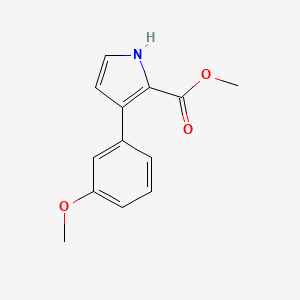
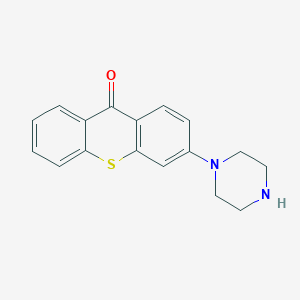
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
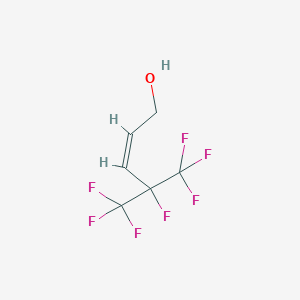
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)

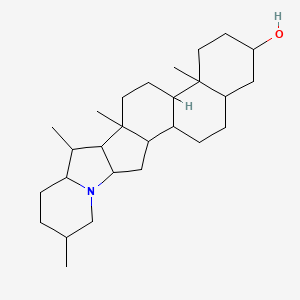
![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
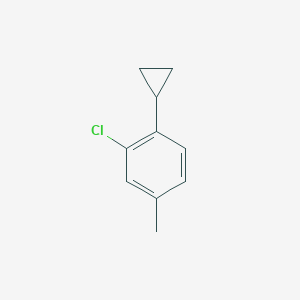
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
